Spectroscopic Data for "2-Chloro-5-methylphenyl 3-piperidinylmethyl ether": A Predictive and Methodological Guide
Spectroscopic Data for "2-Chloro-5-methylphenyl 3-piperidinylmethyl ether": A Predictive and Methodological Guide
This in-depth technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for the novel compound "2-Chloro-5-methylphenyl 3-piperidinylmethyl ether." In the dynamic landscape of drug discovery and development, the unambiguous structural elucidation of new chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. Given the absence of published experimental data for this specific molecule, this guide leverages established principles of spectroscopy and data from analogous structures to forecast its spectral characteristics. This predictive approach, combined with detailed experimental protocols, is designed to empower researchers, scientists, and drug development professionals in their analytical endeavors.
A Theoretical Analysis of the Spectroscopic Profile
The following sections detail the predicted spectroscopic data for "2-Chloro-5-methylphenyl 3-piperidinylmethyl ether." It is crucial to underscore that these are theoretical predictions and require experimental verification for confirmation.
Molecular Structure and Numbering
For clarity in the subsequent spectral analysis, the atoms of "2-Chloro-5-methylphenyl 3-piperidinylmethyl ether" are numbered as follows:
Caption: Molecular structure of 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether with atom numbering for spectral assignment.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to display distinct signals for the aromatic, piperidinyl, and linking methylene protons. The chemical shifts are influenced by the electronic effects of the chloro, methyl, and ether substituents on the aromatic ring, and the stereochemistry of the piperidine ring.
Rationale for Predictions:
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Aromatic Protons (H3, H4, H6): The protons on the substituted benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). The oxygen of the ether group is an electron-donating group, which will shield the ortho (H6) and para (H4) protons, shifting them upfield. The chlorine atom is an electron-withdrawing group, causing deshielding. The methyl group is weakly electron-donating. The expected splitting pattern will be complex due to meta and para couplings.
-
Ether Methylene Protons (H7): The methylene protons of the ether linkage (C7) are adjacent to an oxygen atom and the piperidine ring, which will deshield them, placing their signal in the range of 3.5-4.5 ppm.
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Piperidine Protons (H8-H12): The protons on the piperidine ring will appear in the aliphatic region (typically 1.0-3.5 ppm). The protons on carbons adjacent to the nitrogen (C10 and C11) will be the most deshielded. The proton on C8, being attached to the ether linkage, will also be shifted downfield. The complex chair conformations of the piperidine ring will lead to overlapping multiplets for many of these protons.
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Methyl Protons (H13): The methyl protons on the aromatic ring will appear as a singlet in the upfield region, characteristic of aryl methyl groups.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H6 | ~7.1 - 7.3 | d | 1H |
| H4 | ~6.8 - 7.0 | dd | 1H |
| H3 | ~6.7 - 6.9 | d | 1H |
| H7 | ~4.0 - 4.2 | d | 2H |
| H8, H10, H11 | ~2.5 - 3.2 | m | 5H |
| H13 | ~2.3 | s | 3H |
| H9, H12 | ~1.2 - 1.9 | m | 6H |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and the electronic effects of the substituents.[1]
Rationale for Predictions:
-
Aromatic Carbons (C1-C6): These sp² hybridized carbons will resonate in the downfield region (110-160 ppm). The carbon attached to the oxygen (C1) will be the most deshielded, followed by the carbon attached to the chlorine (C2). The other aromatic carbons will have shifts influenced by the combined electronic effects of the substituents.
-
Ether Methylene Carbon (C7): This sp³ carbon, bonded to oxygen, will be significantly deshielded and is expected in the 60-75 ppm range.
-
Piperidine Carbons (C8-C12): These sp³ carbons will appear in the aliphatic region. The carbons adjacent to the nitrogen (C10 and C11) will be in the range of 45-60 ppm. The other piperidine carbons (C8, C9, C12) will be further upfield.
-
Methyl Carbon (C13): The sp³ hybridized methyl carbon attached to the aromatic ring will have a characteristic chemical shift around 20 ppm.
| Carbon(s) | Predicted Chemical Shift (ppm) |
| C1 | ~155 - 158 |
| C5 | ~138 - 141 |
| C2 | ~130 - 133 |
| C3 | ~128 - 131 |
| C6 | ~115 - 118 |
| C4 | ~112 - 115 |
| C7 | ~70 - 73 |
| C10, C11 | ~50 - 55 |
| C8 | ~38 - 42 |
| C9, C12 | ~24 - 28 |
| C13 | ~20 - 22 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Rationale for Predictions:
-
C-O-C Ether Stretch: Aryl-alkyl ethers typically show two characteristic C-O stretching bands. An asymmetric stretch is expected around 1250 cm⁻¹, and a symmetric stretch around 1040 cm⁻¹.[2]
-
Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring will appear above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: The C-H stretching vibrations of the piperidine ring and the methylene bridge will be observed just below 3000 cm⁻¹.[3]
-
Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds in the benzene ring will result in one or more bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: The stretching of the C-N bond in the piperidine ring will likely appear in the 1100-1200 cm⁻¹ range.
-
C-Cl Stretch: The C-Cl stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong |
| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong |
| Asymmetric C-O-C Stretch | ~1250 | Strong |
| Symmetric C-O-C Stretch | ~1040 | Strong |
| C-N Stretch | 1100 - 1200 | Medium |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
Mass Spectrometry (MS) (Predicted)
Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak and several characteristic fragment ions. The fragmentation pathways are predicted based on the stability of the resulting ions and neutral losses.[4][5]
Predicted Fragmentation Pathways:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₃H₁₈ClNO).
-
Alpha-Cleavage: A primary fragmentation pathway for ethers is cleavage of the bond alpha to the oxygen atom. This can lead to the formation of a stable benzylic-type cation.
-
Piperidine Ring Fragmentation: The piperidine ring can undergo alpha-cleavage adjacent to the nitrogen atom, leading to the loss of substituents or ring opening.[6] A characteristic fragment for N-substituted piperidines is often observed.
-
Loss of the Piperidinylmethyl Group: Cleavage of the ether C-O bond can result in the formation of a 2-chloro-5-methylphenoxide radical and a piperidinylmethyl cation.
Caption: Predicted major fragmentation pathways for 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether in EI-MS.
Experimental Protocols
The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed above. These methodologies represent standard practices in the field and should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of an oily sample.[7]
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7]
-
If the sample does not fully dissolve, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]
-
For ¹H NMR:
-
For ¹³C NMR:
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) in the ¹H NMR spectrum to deduce proton-proton coupling relationships.
-
Sources
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- 2. papers.ssrn.com [papers.ssrn.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Amino-1-benzylpiperidine(50541-93-0) 1H NMR [m.chemicalbook.com]
- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Benzylpiperidine(31252-42-3) 13C NMR spectrum [chemicalbook.com]
- 10. 4-Benzylpiperidine(31252-42-3) IR Spectrum [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
